Sodium 2-acetamidomalonate
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Overview
Description
Sodium 2-acetamidomalonate is an organic compound with the molecular formula C₅H₆NNaO₅. It is a derivative of malonic acid and is characterized by the presence of an acetamido group. This compound is primarily used in organic synthesis, particularly in the preparation of α-amino acids and other biologically active molecules.
Scientific Research Applications
Sodium 2-acetamidomalonate has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Sodium 2-acetamidomalonate primarily targets the nucleophilic enolate formed from the malonate derivative . The enolate is a key intermediate in the synthesis of α-amino acids .
Mode of Action
The compound interacts with its target through a series of reactions. Initially, the malonate derivative is treated with a base to form the nucleophilic enolate . This enolate then undergoes an alkylation reaction with an alkyl halide . The same acetamido malonate can be used to form any primary α-amino acid .
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of α-amino acids . After the alkylation of the enolate, the malonate ester and the amide undergo hydrolysis . This forms an intermediate amino dicarboxylic acid that decarboxylates to give the α-amino acid .
Result of Action
The result of this compound’s action is the formation of α-amino acids . These amino acids are fundamental building blocks of proteins and play crucial roles in numerous biological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the nucleophilic enolate . Additionally, the temperature can influence the rate of the reactions involved in the compound’s mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-acetamidomalonate typically involves the acetylation of diethyl aminomalonate. The process begins with the preparation of diethyl isonitrosomalonate by reacting diethyl malonate with sodium nitrite in an acidic medium. This intermediate is then reduced using zinc powder in the presence of acetic anhydride to yield diethyl acetamidomalonate .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-acetamidomalonate undergoes various chemical reactions, including:
Alkylation: The enolate form of this compound can react with alkyl halides in an S_N2 reaction to form alkylated derivatives.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol is commonly used as a base for the alkylation reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide is used for hydrolysis reactions.
Decarboxylation: Elevated temperatures are required for decarboxylation reactions.
Major Products:
Alkylation: Produces α-substituted malonic esters.
Hydrolysis: Yields carboxylic acids.
Decarboxylation: Forms substituted monocarboxylic acids.
Comparison with Similar Compounds
Diethyl acetamidomalonate: A closely related compound used in similar synthetic applications.
Diethyl malonate: Another derivative of malonic acid, commonly used in malonic ester synthesis.
Ethyl acetoacetate: Used in acetoacetic ester synthesis, similar to malonic ester synthesis but yields ketones instead of carboxylic acids.
Uniqueness: Sodium 2-acetamidomalonate is unique due to its acetamido group, which provides additional reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
disodium;2-acetamidopropanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHMKRWQGAVIJB-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NNa2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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